![molecular formula C12H13N3OS2 B12553013 Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl- CAS No. 149485-81-4](/img/structure/B12553013.png)
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- typically involves the reaction of 2-thiazolylamine with 2-(4-hydroxyphenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer and anti-inflammatory agent.
Industry: The compound is used in the production of dyes, photographic films, and other materials.
Mécanisme D'action
The mechanism of action of Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as acetylcholinesterase and glucose-6-phosphatase, leading to its biological effects. Additionally, it can interact with cellular receptors and signaling pathways, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: A simpler thiourea derivative with a similar structure but lacking the thiazolyl and hydroxyphenyl groups.
N-Phenylthiourea: Contains a phenyl group instead of the hydroxyphenyl and thiazolyl groups.
N,N’-Diethylthiourea: Features ethyl groups instead of the hydroxyphenyl and thiazolyl groups.
Uniqueness
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- is unique due to the presence of both the hydroxyphenyl and thiazolyl groups, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
149485-81-4 |
|---|---|
Formule moléculaire |
C12H13N3OS2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-[2-(4-hydroxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H13N3OS2/c16-10-3-1-9(2-4-10)5-6-13-11(17)15-12-14-7-8-18-12/h1-4,7-8,16H,5-6H2,(H2,13,14,15,17) |
Clé InChI |
UJKOTIRUWXKVLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC(=S)NC2=NC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
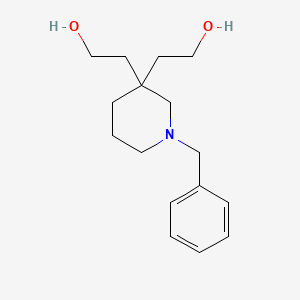
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
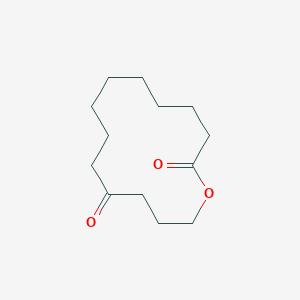
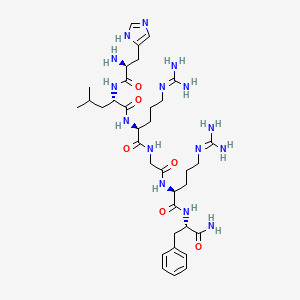
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)

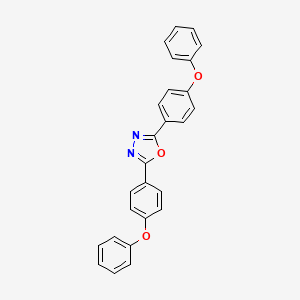
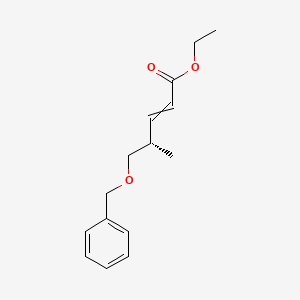
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
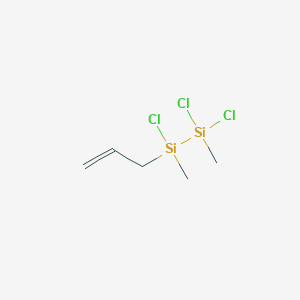
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
